5,5-Diphenylhydantoin calcium salt, commonly known as phenytoin calcium salt, is a pharmaceutical compound primarily used as an anticonvulsant in the treatment of epilepsy. It is a derivative of hydantoin, which consists of a five-membered ring containing nitrogen and carbon atoms. This compound has gained significant attention due to its effectiveness in managing seizure disorders and its role in various scientific applications.
Phenytoin was first synthesized in the early 20th century and has since been widely studied and utilized in clinical settings. The calcium salt form is particularly important for its stability and bioavailability. The synthesis of phenytoin involves several chemical reactions starting from benzaldehyde and urea, leading to the formation of the hydantoin structure.
5,5-Diphenylhydantoin calcium salt is classified under:
The synthesis of 5,5-diphenylhydantoin can be achieved through various methods:
The traditional synthesis process typically involves:
The molecular formula for 5,5-diphenylhydantoin is . Its structure consists of:
Phenytoin undergoes several chemical reactions relevant to its pharmacological activity:
The primary reaction for synthesizing phenytoin involves:
This reaction typically requires careful temperature control and stirring to ensure complete conversion.
The mechanism by which 5,5-diphenylhydantoin exerts its anticonvulsant effects involves:
Studies indicate that phenytoin's effectiveness in controlling seizures is attributed to its ability to maintain a stable resting membrane potential and reduce excitability in neural tissues .
Hydantoin analogues belong to the heterocyclic compound class containing a five-membered ring structure comprising two nitrogen atoms (positions 1 and 3) and two carbonyl groups (positions 2 and 4). Systematic naming follows IUPAC conventions:
The calcium salt is formally named calcium 5,5-diphenylimidazolidine-2,4-dionate, reflecting the replacement of the acidic N-H proton (position 3) with a calcium ion, forming a divalent complex. Its molecular formula is C₁₅H₁₂CaN₂O₂ (derived from the acid form C₁₅H₁₂N₂O₂ via calcium substitution), with a molecular weight of 292.37 g/mol [1] [6] [9].
Table 1: Nomenclature and Chemical Identifiers of 5,5-Diphenylhydantoin Derivatives
Compound Name | Synonym(s) | CAS Registry No. | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|
5,5-Diphenylhydantoin | Phenytoin base; Dilantin acid form | 57-41-0 | C₁₅H₁₂N₂O₂ | 252.27 |
5,5-Diphenylhydantoin calcium salt | Phenytoin calcium; Calcium diphenylhydantoinate | 17199-74-5 | C₁₅H₁₂CaN₂O₂ | 292.37 |
5,5-Diphenylhydantoin sodium salt | Phenytoin sodium; Soluble phenytoin | 630-93-3 | C₁₅H₁₁N₂NaO₂ | 274.25 |
Hydantoins exhibit tautomerism between carbonyl and hydroxyl forms, though the diketo configuration dominates in solid states. The calcium salt crystallizes as a white powder with low aqueous solubility (<0.01 g/100 mL at 19°C), a critical factor influencing its biological applications [3] [9].
The synthesis of 5,5-diphenylhydantoin by German chemist Heinrich Biltz in 1908 marked the inception of this chemical class. Initially dismissed due to lack of sedative effects in barbiturate-focused screening, it was resynthesized at Parke-Davis in 1923 and again shelved [2] [5].
The pivotal rediscovery occurred in 1936–1937 through collaborative research between Tracy Putnam and H. Houston Merritt at Boston City Hospital. Utilizing a novel electroshock seizure model in cats, they systematically evaluated anticonvulsants. On November 30, 1936, Putnam reported to Parke-Davis that compound #6397 (diphenylhydantoin) demonstrated exceptional seizure suppression without significant sedation:
"Diphenylhydantoin raised the convulsive threshold by 50 mA (classified as 4+ activity) at non-hypnotic doses... producing the greatest separation between anticonvulsant efficacy and central depression." [5]
Clinical validation occurred between 1937–1940, establishing diphenylhydantoin’s efficacy against grand mal seizures. The sodium salt (phenytoin sodium) became the first commercialized form (Dilantin®, 1938) to enhance water solubility. The calcium salt emerged later during formulation diversification efforts aimed at mitigating stability issues (e.g., precipitation in acidic media) and sodium load concerns in specific patient populations [2] [4] [6].
The development of the calcium salt addressed three key limitations of the sodium counterpart:
Table 2: Physicochemical Comparison of 5,5-Diphenylhydantoin Salts
Property | 5,5-Diphenylhydantoin (Acid) | Sodium Salt | Calcium Salt |
---|---|---|---|
Aqueous Solubility | <0.01 g/100 mL (19°C) | ~50 mg/mL (water) | Very low |
Melting Point | 293–295°C | 295–298°C (dec.) | >250°C (decomposition) |
pKa | 8.43 (N-H proton) | Not applicable | Not applicable |
Protein Binding | 90% | 90% | Estimated similar |
Primary Use | Synthetic precursor | Parenteral formulations | Alternative solid oral forms |
Research applications leverage the calcium salt’s properties for specialized studies:
While the sodium salt remains dominant therapeutically, the calcium derivative persists as a tool for probing cation-dependent pharmacological mechanisms and formulation science challenges inherent to poorly soluble hydantoins [3] [7] [9].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: